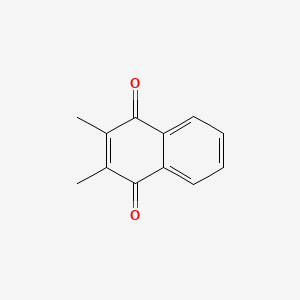
2,3-Dimethyl-1,4-Naphthochinon
Übersicht
Beschreibung
2,3-Dimethyl-1,4-Naphthochinon ist eine organische Verbindung, die zur Klasse der Naphthochinone gehört. Diese Verbindungen zeichnen sich durch einen Naphthalinring aus, der mit einer Chinoneinheit verknüpft ist. Die Summenformel von this compound lautet C12H10O2 und ist für seine starken Redoxeigenschaften bekannt, was es zu einer wichtigen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen macht .
Wissenschaftliche Forschungsanwendungen
2,3-Dimethyl-1,4-Naphthochinon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Redoxmittel in verschiedenen organischen Synthesereaktionen eingesetzt.
Biologie: Wird in Studien im Zusammenhang mit oxidativem Stress und Redoxbiologie eingesetzt.
Medizin: Wird wegen seiner potenziellen Antikrebsaktivitäten untersucht, da es reaktive Sauerstoffspezies (ROS) erzeugen kann.
Industrie: Wird bei der Herstellung von Farbstoffen, Pigmenten und als Katalysator in bestimmten chemischen Reaktionen eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet in erster Linie Redoxzykling. Es kann einer Einelektronenreduktion unterzogen werden, um Semichinonradikale zu bilden, die mit molekularem Sauerstoff reagieren, um Superoxidanionen und Wasserstoffperoxid zu erzeugen. Diese reaktiven Sauerstoffspezies (ROS) können oxidativen Stress induzieren und verschiedene zelluläre Prozesse wie Signaltransduktion, Mitochondrienfunktion und Genexpression beeinflussen .
Wirkmechanismus
Target of Action
2,3-Dimethyl-1,4-naphthoquinone primarily targets the Fumarate Reductase enzyme, which includes the flavoprotein subunit, iron-sulfur subunit, and cytochrome b subunit . This enzyme is crucial in the electron transport chain of certain bacteria .
Mode of Action
The compound acts as a redox-cycling agent , typically increasing intracellular superoxide and hydrogen peroxide formation . The amount of oxidative stress is proportional to the amount of 2,3-Dimethyl-1,4-naphthoquinone applied .
Biochemical Pathways
The compound’s interaction with its targets can alter diverse cellular parameters, including signal transduction, mitochondrial function, and gene expression . It can also produce H2O2 through redox cycling but fails to conjugate with glutathione (GSH) .
Result of Action
The compound’s action results in an increase in oxidative stress, which can alter diverse cellular parameters, including signal transduction, mitochondrial function, and gene expression . This can lead to cell toxicity, apoptosis, and necrosis .
Biochemische Analyse
Biochemical Properties
2,3-Dimethyl-1,4-naphthoquinone plays a significant role in biochemical reactions, primarily through its ability to participate in redox cycling. This compound can generate reactive oxygen species (ROS) such as superoxide and hydrogen peroxide, which can influence various cellular processes . It interacts with enzymes like fumarate reductase, which is involved in the electron transport chain . Additionally, 2,3-Dimethyl-1,4-naphthoquinone can modulate the activity of proteins involved in oxidative stress responses, such as Nrf2, by altering their redox state .
Cellular Effects
2,3-Dimethyl-1,4-naphthoquinone has been shown to affect various types of cells and cellular processes. It can induce oxidative stress by increasing the levels of ROS, which can lead to alterations in cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to modulate the activity of receptor tyrosine kinases, such as the epidermal growth factor receptor, thereby affecting gap junctional intercellular communication . These effects can result in changes in cell proliferation, apoptosis, and other cellular functions.
Molecular Mechanism
The molecular mechanism of action of 2,3-Dimethyl-1,4-naphthoquinone involves its ability to undergo redox cycling, leading to the generation of ROS . This compound can bind to and inhibit enzymes such as fumarate reductase, disrupting the electron transport chain and leading to increased oxidative stress . Additionally, 2,3-Dimethyl-1,4-naphthoquinone can modulate gene expression by activating transcription factors like Nrf2, which regulates the expression of antioxidant response genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3-Dimethyl-1,4-naphthoquinone can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that prolonged exposure to 2,3-Dimethyl-1,4-naphthoquinone can lead to sustained oxidative stress and alterations in cellular metabolism . Additionally, the compound’s ability to generate ROS can result in cumulative damage to cellular components over time.
Dosage Effects in Animal Models
The effects of 2,3-Dimethyl-1,4-naphthoquinone vary with different dosages in animal models. At lower doses, the compound can induce mild oxidative stress and modulate cellular signaling pathways . At higher doses, it can cause significant toxicity and adverse effects, such as increased apoptosis and tissue damage . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
2,3-Dimethyl-1,4-naphthoquinone is involved in various metabolic pathways, including those related to oxidative stress and redox cycling . It interacts with enzymes such as fumarate reductase and other components of the electron transport chain, influencing metabolic flux and the levels of metabolites . The compound’s ability to generate ROS also affects the overall redox balance within cells .
Transport and Distribution
The transport and distribution of 2,3-Dimethyl-1,4-naphthoquinone within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be taken up by cells through passive diffusion or facilitated transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as mitochondria, where it exerts its effects on cellular metabolism and signaling .
Subcellular Localization
2,3-Dimethyl-1,4-naphthoquinone is localized in various subcellular compartments, including the mitochondria and cytoplasm . Its activity and function can be influenced by its subcellular localization, as the compound can interact with different biomolecules in these compartments. For example, in the mitochondria, 2,3-Dimethyl-1,4-naphthoquinone can disrupt the electron transport chain and induce oxidative stress . Additionally, post-translational modifications and targeting signals can direct the compound to specific organelles, affecting its overall activity .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von 2,3-Dimethyl-1,4-Naphthochinon beinhaltet typischerweise die Oxidation von 2,3-Dimethylnaphthalin. Ein übliches Verfahren umfasst die Verwendung von Chromtrioxid (CrO3) in Essigsäure als Oxidationsmittel. Die Reaktion wird unter Rückflussbedingungen durchgeführt, was zur Bildung des gewünschten Naphthochinons führt .
Industrielle Produktionsverfahren: Im industriellen Maßstab kann die Produktion von this compound durch katalytische Oxidationsprozesse erzielt werden. Diese Verfahren verwenden häufig Katalysatoren wie Vanadiumpentoxid (V2O5), das auf Siliciumdioxid oder Aluminiumoxid getragen wird. Die Reaktion wird bei erhöhten Temperaturen und Drücken durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: 2,3-Dimethyl-1,4-Naphthochinon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann weiter oxidiert werden, um komplexere Chinone zu bilden.
Reduktion: Reduktionsreaktionen liefern typischerweise Hydrochinone.
Substitution: Halogenierungs- und Alkylierungsreaktionen sind häufig und führen zur Bildung von halogenierten oder alkylierten Derivaten
Häufige Reagenzien und Bedingungen:
Oxidation: Chromtrioxid (CrO3) in Essigsäure.
Reduktion: Natriumborhydrid (NaBH4) in Methanol.
Substitution: Halogenierung mit Brom (Br2) oder Chlor (Cl2) in Gegenwart eines Katalysators
Hauptprodukte:
Oxidation: Bildung höherer Chinone.
Reduktion: Bildung von 2,3-Dimethyl-1,4-dihydroxy-naphthalin.
Substitution: Bildung von 2,3-Dimethyl-5-brom-1,4-naphthochinon
Vergleich Mit ähnlichen Verbindungen
2,3-Dimethyl-1,4-Naphthochinon kann mit anderen Naphthochinonen verglichen werden, wie zum Beispiel:
Menadion (2-Methyl-1,4-naphthochinon): Bekannt als Vitamin K3, wird bei der Synthese von Vitaminen K1 und K2 verwendet.
Juglon (5-Hydroxy-1,4-naphthochinon): In Walnussbäumen gefunden, bekannt für seine allelopathischen Eigenschaften.
Plumbagin (5-Hydroxy-2-methyl-1,4-naphthochinon): In den Wurzeln von Plumbago-Arten gefunden, bekannt für seine Antikrebsaktivitäten
Einzigartigkeit: this compound ist einzigartig aufgrund seiner spezifischen Redoxeigenschaften und seiner Fähigkeit, ROS zu erzeugen, was es zu einer wertvollen Verbindung in Studien im Zusammenhang mit oxidativem Stress und Redoxbiologie macht .
Eigenschaften
IUPAC Name |
2,3-dimethylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-7-8(2)12(14)10-6-4-3-5-9(10)11(7)13/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFDNUSAWCHVJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176380 | |
| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2197-57-1 | |
| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2197-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002197571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07669 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2,3-Dimethylnaphthoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethyl-1,4-naphthoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethyl-1,4-dihydronaphthalene-1,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHYL-1,4-NAPHTHOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SY9IO0B44O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: DMNQ exhibits its effects through various mechanisms, including:
- Redox Cycling: DMNQ can undergo both one- and two-electron reduction, leading to the formation of reactive oxygen species (ROS) [ [], []]. This redox cycling can cause oxidative stress and damage to cellular components. [ [], []]
- Alkylation: Certain DMNQ derivatives with specific leaving groups (e.g., methyl sulfonate) possess alkylating properties. [ []] These derivatives can covalently bind to cellular targets, potentially disrupting their function.
- Interaction with Specific Enzymes: Research suggests that DMNQ interacts with enzymes like sepiapterin reductase, potentially affecting tetrahydrobiopterin biosynthesis and contributing to tissue injury. [ []]
ANone:
ANone: While specific material compatibility data is not detailed in the provided research, it's important to note that quinones are generally sensitive to light, oxygen, and reducing agents.
A:
- Electron Acceptor: DMNQ can act as an electron acceptor in various biological and chemical reactions. For instance, it can be reduced by sulfide-quinone oxidoreductases (SQRs) [ []] and hydrogenases [ [], []] in certain bacteria.
- Model Compound: DMNQ is often used as a model quinone in biochemical studies to investigate electron transport chains and quinone-enzyme interactions. [ [], [], []]
ANone:
- Substituents: The nature and position of substituents on the naphthoquinone ring system greatly influence the compound's reactivity and biological activity. For example, the presence of leaving groups at positions 2 and 3 can impart alkylating properties. [ []] The size and electronic nature of substituents can also affect its redox potential and interaction with enzymes. [ [], []]
- Side Chain vs. Nuclear Amination: Studies have shown that the position of amination (side chain or quinone nucleus) can be influenced by the steric bulk of the amine used in the reaction. [ []]
A:
- Anticancer Activity: Some DMNQ derivatives have shown promising anticancer activity in vitro and in vivo. For example, the methyl sulfonate, methyl carbamate, and 2-chloroethyl carbamate derivatives exhibited significant antitumor activity against Sarcoma 180 tumors in mice. [ []]
- Toxicity: It's crucial to recognize that DMNQ and its derivatives can also exhibit toxicity. [ [], []] Studies in rat hepatocytes have shown that menadione (2-methyl-1,4-naphthoquinone) and related quinones can disrupt thiol homeostasis and energy charge, leading to cytotoxicity. [ []]
A:
- Spectroscopy: UV-Vis spectroscopy is frequently used to monitor the reduction and oxidation of DMNQ. [ [], []]
- EPR Spectroscopy: Electron paramagnetic resonance (EPR) spectroscopy helps characterize paramagnetic species formed during DMNQ redox reactions, providing insights into reaction mechanisms. [ []]
- Chromatography: High-performance liquid chromatography (HPLC) can be employed to separate and quantify DMNQ and its derivatives. [ []]
- Mass Spectrometry: Mass spectrometry techniques, including electrospray ionization (ESI)-MS, are valuable for identifying and characterizing DMNQ and its reaction products. [ []]
A:
- Biochemistry and Bioenergetics: DMNQ research provides valuable insights into bacterial electron transport chains and quinone-enzyme interactions. [ [], [], []]
- Medicinal Chemistry and Drug Development: The anticancer activity of certain DMNQ derivatives highlights its potential in drug discovery. [ []] Understanding its SAR can guide the development of more potent and selective analogs.
- Toxicology: Investigating the mechanisms of DMNQ-induced toxicity is essential for assessing its safety and potential risks. [ [], [], []]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


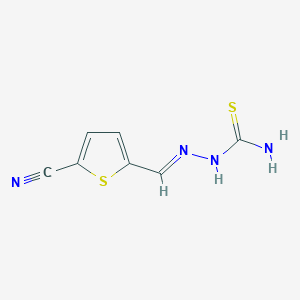

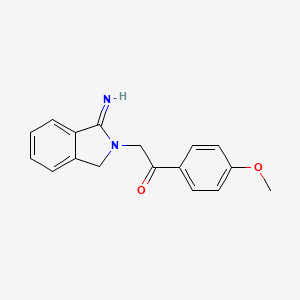



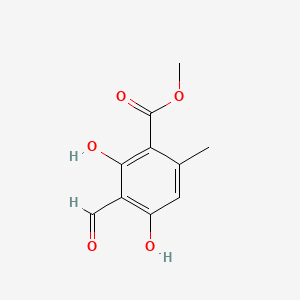


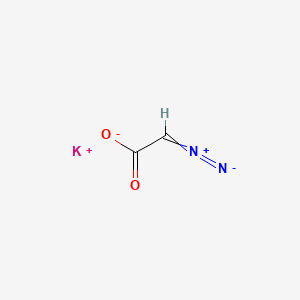
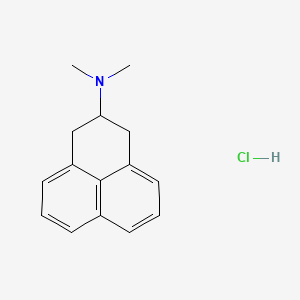
![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1194672.png)
![[hydroxy-[[(2R,3S,5S)-3-hydroxy-5-(4-methoxy-5-methyl-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1194674.png)

